Nitroxoline: A Multifaceted Mechanistic Deep Dive for Researchers and Drug Developers
Nitroxoline: A Multifaceted Mechanistic Deep Dive for Researchers and Drug Developers
An In-depth Technical Guide on the Core Mechanism of Action
Introduction
Nitroxoline, a 5-nitro-8-hydroxyquinoline derivative, has a long-standing history as a urinary tract antiseptic.[1] However, its therapeutic potential is being re-evaluated for a broader range of applications, including the treatment of multidrug-resistant infections and various cancers.[2][3] This renewed interest stems from its multifaceted mechanism of action, which extends beyond simple antimicrobial activity to encompass the inhibition of key cellular enzymes and the modulation of critical signaling pathways. This technical guide provides an in-depth exploration of the core mechanisms of action of Nitroxoline, tailored for researchers, scientists, and drug development professionals. We will delve into its molecular interactions, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling cascades it influences.
Core Mechanism 1: Metal Ion Chelation
A primary and well-established mechanism of Nitroxoline's action is its ability to chelate divalent metal ions, a property central to both its antimicrobial and anticancer effects.[4] By binding to essential metal ions such as zinc (Zn²⁺), iron (Fe²⁺), magnesium (Mg²⁺), and manganese (Mn²⁺), Nitroxoline disrupts numerous physiological processes that are dependent on these metallic cofactors.[1][5]
The stability of these complexes is crucial for its biological activity. The order of stability for Nitroxoline-metal ion complexes has been reported as Mn²⁺ > Mg²⁺ > Ca²⁺.[1] A study on a Nitroxoline-proline hybrid ligand at physiological pH (7.4) demonstrated a metal binding affinity order of Cu(II) > Zn(II) > Fe(II) > Fe(III).[6]
Table 1: Stability Constants of Nitroxoline with Divalent Cations
| Metal Ion | Log K (Stability Constant) | Reference |
| Mn²⁺ | 8.82 ± 0.4 | [7] |
| Mg²⁺ | 7.45 ± 0.25 | [7] |
| Ca²⁺ | 5.68 ± 0.18 | [7] |
This chelation activity disrupts the formation and integrity of bacterial biofilms, particularly those of pathogens like Pseudomonas aeruginosa, by sequestering metal ions essential for the biofilm matrix.[1]
Core Mechanism 2: Enzyme Inhibition
Nitroxoline's therapeutic effects are significantly attributed to its ability to inhibit a range of key enzymes involved in both microbial pathogenesis and cancer progression.
Table 2: Enzyme Inhibition by Nitroxoline
| Target Enzyme | Inhibition Constant | Cell Line/System | Reference |
| Methionine Aminopeptidase 2 (MetAP2) | IC₅₀ = 54.8 nM | In vitro | [8] |
| Sirtuin 1 (SIRT1) | IC₅₀ = 20.2 µM | In vitro | [9] |
| Sirtuin 2 (SIRT2) | IC₅₀ = 15.5 µM | In vitro | [9] |
| Cathepsin B (extracellular) | EC₅₀ = 0.239 µM | MCF-10A neoT cells | [10] |
| Cathepsin B (intracellular) | EC₅₀ = 16.8 µM | MCF-10A neoT cells | [10] |
Inhibition of MetAP2 and Sirtuins
Nitroxoline is a potent inhibitor of MetAP2, an enzyme crucial for angiogenesis, the formation of new blood vessels that is essential for tumor growth.[8] It also inhibits SIRT1 and SIRT2, NAD⁺-dependent deacetylases involved in cell cycle regulation and stress responses.[9] The inhibition of these enzymes contributes to the anti-angiogenic and pro-apoptotic effects of Nitroxoline in cancer cells.
Inhibition of Cathepsin B
Cathepsin B is a lysosomal cysteine protease that is often overexpressed in tumors and plays a role in extracellular matrix degradation, facilitating tumor invasion and metastasis. Nitroxoline has been shown to be a reversible inhibitor of Cathepsin B.[10]
Core Mechanism 3: Antimicrobial and Anti-Biofilm Activity
Nitroxoline exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, as well as fungi.[2] Its antimicrobial action is largely attributed to its metal chelating properties, which deprive bacteria of essential micronutrients.[5]
A significant aspect of its antimicrobial efficacy is its ability to disrupt and eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotics.[1]
Table 3: Minimum Inhibitory Concentrations (MIC) of Nitroxoline against Various Pathogens
| Pathogen | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | 1 - 8 | 4 | 8 | [11] |
| Klebsiella pneumoniae | 2 - 32 | 8 | 32 | [11] |
| Proteus mirabilis | 8 - 16 | 8 | 16 | [11] |
| Acinetobacter baumannii | 1 - 4 | 2 | 2 | [12] |
| Staphylococcus aureus (MRSA) | 1 - 8 | - | - | [2] |
| Enterococcus faecalis (VRE) | 2 - 16 | - | - | [2] |
| Candida albicans | 0.25 - 2 | - | - | [13] |
| Mycobacterium tuberculosis | 4 - 8 | - | 4 | [14] |
Core Mechanism 4: Modulation of Cellular Signaling Pathways
Nitroxoline exerts significant influence on intracellular signaling pathways, particularly those involved in cell growth, proliferation, and survival.
AMPK/mTOR Pathway
In cancer cells, Nitroxoline induces the activation of AMP-activated protein kinase (AMPK), a key energy sensor, which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway. This inhibition leads to a G1 phase cell cycle arrest and apoptosis.
STAT3 Pathway
Nitroxoline has also been identified as a novel inhibitor of the STAT3 signaling pathway.[7] By downregulating the phosphorylation of STAT3, it can reverse drug resistance and induce apoptosis in cancer cells.
Anticancer Activity: Cytotoxicity and Apoptosis Induction
The culmination of these mechanisms results in potent anticancer activity. Nitroxoline has been shown to be cytotoxic to a variety of cancer cell lines and induces apoptosis through both intrinsic and extrinsic pathways.
Table 4: Cytotoxicity of Nitroxoline in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| T24 | Bladder Cancer | 7.85 | [7] |
| T24/DOX (Doxorubicin-resistant) | Bladder Cancer | 10.69 | [7] |
| T24/CIS (Cisplatin-resistant) | Bladder Cancer | 11.20 | [7] |
| J82 | Bladder Cancer | 9.93 | |
| MBT-2 | Bladder Cancer | 26.24 | |
| PC-3 | Prostate Cancer | ~10 | |
| AsPC-1 | Pancreatic Cancer | - | |
| Capan-2 | Pancreatic Cancer | - | |
| BxPC-3 | Pancreatic Cancer | - | |
| U87 | Glioblastoma | - | |
| U251 | Glioblastoma | - | |
| A549 | Lung Adenocarcinoma | - |
Nitroxoline treatment leads to a dose-dependent increase in apoptotic cells, as evidenced by an increase in TUNEL-positive cells and the cleavage of caspase-3 and PARP.
Experimental Protocols
MetAP2 Enzyme Inhibition Assay
This protocol is adapted from a high-throughput screening method for MetAP2 inhibitors.
-
Reagents:
-
Recombinant human MetAP2
-
Assay Buffer: 20 mM HEPES (pH 7.5), 40 mM KCl, 10 µM MnCl₂
-
Substrate: Methionyl-prolyl-p-nitroanilide (Met-Pro-pNA)
-
Proline aminopeptidase
-
Nitroxoline stock solution (in DMSO)
-
-
Procedure:
-
In a 96-well plate, incubate varying concentrations of Nitroxoline with MetAP2 in 45 µL of assay buffer for 20 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 5 µL of 6 mM Met-Pro-pNA and 0.005 units of proline aminopeptidase.
-
Record the absorbance at 405 nm at 30 minutes.
-
Calculate the percentage of inhibition relative to a solvent control (DMSO).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of Nitroxoline concentration.
-
Bacterial Biofilm Disruption Assay
This protocol outlines a method to assess the effect of Nitroxoline on pre-formed bacterial biofilms.
-
Materials:
-
Bacterial strain of interest (e.g., P. aeruginosa)
-
Appropriate growth medium (e.g., Tryptic Soy Broth)
-
96-well microtiter plate
-
Nitroxoline stock solution
-
Crystal Violet solution (0.1%)
-
Ethanol (95%)
-
-
Procedure:
-
Grow a bacterial culture overnight and dilute it to the desired concentration.
-
Inoculate the wells of a microtiter plate with the bacterial suspension and incubate for 24-48 hours to allow biofilm formation.
-
Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Add fresh medium containing various concentrations of Nitroxoline to the wells.
-
Incubate for a further 24 hours.
-
Wash the wells again with PBS.
-
Stain the adherent biofilms with Crystal Violet solution for 15 minutes.
-
Wash away the excess stain and allow the plate to dry.
-
Solubilize the bound dye with ethanol and measure the absorbance at a wavelength of 570 nm to quantify the biofilm biomass.
-
Cell Viability (MTT/XTT) Assay
This protocol describes a colorimetric assay to determine the cytotoxic effects of Nitroxoline on cancer cells.
-
Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Nitroxoline stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
Solubilization solution (e.g., DMSO or isopropanol with HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Nitroxoline for 24, 48, or 72 hours.
-
Add MTT or XTT solution to each well and incubate for 2-4 hours.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of apoptotic and necrotic cells following Nitroxoline treatment.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
-
Measurement of Mitochondrial Membrane Potential (JC-1 Assay)
This assay uses the fluorescent dye JC-1 to detect changes in mitochondrial membrane potential, a hallmark of apoptosis.[4]
-
Reagents:
-
JC-1 dye
-
Cell culture medium
-
CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for depolarization
-
-
Procedure:
-
Culture cells in a suitable format (e.g., 96-well plate or culture dish).
-
Treat cells with Nitroxoline for the desired time. Include a positive control treated with CCCP.
-
Incubate the cells with JC-1 staining solution (typically 1-10 µM in culture medium) for 15-30 minutes at 37°C.
-
Wash the cells with assay buffer.
-
Analyze the fluorescence using a fluorescence microscope, plate reader, or flow cytometer.
-
In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low potential, JC-1 remains as monomers and emits green fluorescence.
-
The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Uncovering nitroxoline activity spectrum, mode of action and resistance across Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells [mdpi.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Synthesis, characterization and theoretical studies of nitroxoline azo dye metal complexes and their role in mitigation of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. youtube.com [youtube.com]
- 11. Chelation in Antibacterial Drugs: From Nitroxoline to Cefiderocol and Beyond [mdpi.com]
- 12. Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fe(II), Mn(II), and Zn(II) Binding to the C-Terminal Region of FeoB Protein: An Insight into the Coordination Chemistry and Specificity of the Escherichia coli Fe(II) Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Microbiological consequences of chelation of bivalent metal cations by nitroxoline] - PubMed [pubmed.ncbi.nlm.nih.gov]
